Blei(II)-methacrylat

Übersicht

Beschreibung

Lead(II) methacrylate, also known as lead dimethacrylate or lead bis-methacrylate, is a chemical compound composed of lead and methacrylic acid. It is an organometallic compound that has been used in various scientific and industrial applications due to its unique properties. Lead(II) methacrylate has been used in the synthesis of polymers, in the production of optical materials, and as a catalyst. It has also been used in the production of paints and coatings, as well as in the production of lubricants and other industrial products.

Wissenschaftliche Forschungsanwendungen

Kinetik der Selbstpolymerisation und Copolymerisation

Blei(II)-methacrylat wurde hinsichtlich seiner Kinetik der Selbstpolymerisation und Copolymerisation untersucht . Es wurde durch die doppelte Umsetzung von Bleioxid und Methacrylsäure hergestellt . Die Studie untersuchte auch die Monomer-Reaktivitätsverhältnisse von this compound und Methylmethacrylat .

2. Herstellung von Plexiglas mit Neutronen- und Röntgenschutzwirkung Durch die Verwendung eines ternären Polymerisationsverfahrens mit Bulk-Casting mit Methylmethacrylat, this compound und Gadoliniummethacrylat als Monomere wurde eine Art Plexiglas hergestellt, die eine Neutronen- und Röntgenschutzwirkung aufweist .

Synthese von Polymeren

this compound wurde bei der Synthese von Polymeren verwendet. Es ist eine metallorganische Verbindung mit einzigartigen Eigenschaften, die es für verschiedene wissenschaftliche und industrielle Anwendungen nützlich machen.

Herstellung von optischen Materialien

this compound wurde bei der Herstellung von optischen Materialien verwendet. Diese Materialien haben eine breite Palette von Anwendungen, unter anderem in den Bereichen Optik und Photonik.

Verwendung als Katalysator

this compound wurde als Katalysator verwendet. Katalysatoren sind Substanzen, die die Geschwindigkeit einer chemischen Reaktion erhöhen, indem sie die zur Starten der Reaktion benötigte Energiemenge reduzieren.

Adsorption von Blei(II)-Ionen

Die Sorption von Pb2+ aus der Lösung durch Poly(methylmethacrylat)-Abfall wurde untersucht . Diese Studie ermöglichte die Bestimmung der Konzentrations-, Zeit- und Temperatureffekte auf die Adsorptionseigenschaften des Polymers .

Biosensor-Entwicklung

this compound wurde bei der Entwicklung von funktionalen nukleinsäurebasierten Biosensoren verwendet . Diese Biosensoren können gleichzeitig Quecksilber(II)- und Blei(II)-Ionen nachweisen und bestimmen .

Antitumoraktivität gegen Eierstockkrebs

Untersuchungen haben gezeigt, dass Nanopartikel, die mit einem follikelstimulierenden Hormonpeptid konjugiert und mit this compound beladen sind, zu einer effektiven Gro-α-Silencing und Antitumoraktivität gegen Eierstockkrebs führen können <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns

Wirkmechanismus

Target of Action

Lead(II) methacrylate, also known as Lead(2+) methacrylate, primarily targets the process of polymerization . It is used in the formation of polymers with high metal content, which can be controlled to obtain composite materials .

Mode of Action

The compound interacts with its targets through a double decomposition reaction of lead oxide and methacrylic acid . This reaction results in the formation of lead methacrylate [Pb(MAA)2], which is then used in the self-polymerization process .

Biochemical Pathways

The key biochemical pathway involved is the self-polymerization of lead methacrylate and its co-polymerization with other monomers . The reactivity ratios of Pb(MAA)2 and methyl methacrylate (MMA) are 3.767 and 0.166 respectively .

Pharmacokinetics

In terms of pharmacokinetics, the polymerization rate (Rp) is expressed as Rp = K [M] 1.02 [I] 0.37 below the 10% conversion rate at 70 °C, where K is the polymerization rate constant . In the N,N-dimethylformamide (DMF) solution, the activation energy required for Pb(MAA)2 to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .

Result of Action

The result of the action of Lead(II) methacrylate is the formation of a plexiglass which has neutron and X-ray protection property . As the thickness of the material increases, the X-ray and thermal neutron shielding ability of the plexiglass containing gadolinium and lead improves .

Action Environment

The action of Lead(II) methacrylate is influenced by environmental factors such as temperature and the presence of other monomers . For instance, at 70°C, the polymerization rate is optimized . Additionally, the presence of other monomers like MMA and gadolinium methacrylate (Gd(MAA)3) influences the properties of the resulting plexiglass .

Safety and Hazards

Zukünftige Richtungen

Future research directions include the development of new and creative approaches to broaden the scope of polymerization-induced self-assembly (PISA) initiations, morphologies, and applications . Another direction is the investigation into substituting EGEMA for EGDMA, which could potentially increase the clinical longevity of resin composite restorations .

Biochemische Analyse

Biochemical Properties

Lead(II) methacrylate has been found to participate in self-polymerization and co-polymerization reactions . The reactivity ratios of Lead(II) methacrylate and methyl methacrylate (MMA) are 3.767 and 0.166 respectively . The polymerization rate is expressed as Rp = K [ M] 1.02 [ I] 0.37 below the 10% conversion rate at 70 °C .

Molecular Mechanism

The molecular mechanism of Lead(II) methacrylate involves self-polymerization and co-polymerization reactions . In the N, N -dimethylformamide (DMF) solution, the activation energy required for Lead(II) methacrylate to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .

Eigenschaften

IUPAC Name |

lead(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCKGOSVNLMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

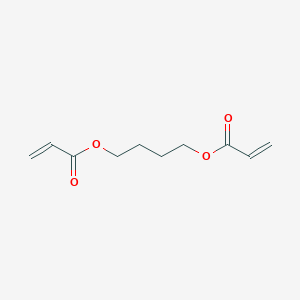

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061445 | |

| Record name | Lead bis(methylacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1068-61-7, 52609-46-8, 90552-19-5 | |

| Record name | Lead(II) methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead bis(methylacrylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead(2+) methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[G]chrysene](/img/structure/B86070.png)

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)